3,3-Difluoro-4-(fluoromethyl)piperidine hydrochloride 3,3-Difluoro-4-(fluoromethyl)piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13581864
InChI: InChI=1S/C6H10F3N.ClH/c7-3-5-1-2-10-4-6(5,8)9;/h5,10H,1-4H2;1H
SMILES: C1CNCC(C1CF)(F)F.Cl
Molecular Formula: C6H11ClF3N
Molecular Weight: 189.60 g/mol

3,3-Difluoro-4-(fluoromethyl)piperidine hydrochloride

CAS No.:

Cat. No.: VC13581864

Molecular Formula: C6H11ClF3N

Molecular Weight: 189.60 g/mol

* For research use only. Not for human or veterinary use.

3,3-Difluoro-4-(fluoromethyl)piperidine hydrochloride -

Specification

Molecular Formula C6H11ClF3N
Molecular Weight 189.60 g/mol
IUPAC Name 3,3-difluoro-4-(fluoromethyl)piperidine;hydrochloride
Standard InChI InChI=1S/C6H10F3N.ClH/c7-3-5-1-2-10-4-6(5,8)9;/h5,10H,1-4H2;1H
Standard InChI Key ISKIZVUWCNAIDX-UHFFFAOYSA-N
SMILES C1CNCC(C1CF)(F)F.Cl
Canonical SMILES C1CNCC(C1CF)(F)F.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound has a molecular weight of 189.60 g/mol and the IUPAC name 3,3-difluoro-4-(fluoromethyl)piperidine hydrochloride. Its structure features a six-membered piperidine ring with two fluorine atoms at the 3-position and a fluoromethyl (-CF₂H) group at the 4-position, stabilized by a hydrochloride salt (Table 1).

Table 1: Key Molecular Properties of 3,3-Difluoro-4-(fluoromethyl)piperidine Hydrochloride

PropertyValue
Molecular FormulaC₆H₁₁ClF₃N
Molecular Weight189.60 g/mol
SMILESC1CNCC(C1CF)(F)F.Cl
InChI KeyISKIZVUWCNAIDX-UHFFFAOYSA-N
PubChem CID118798543

The fluorine atoms introduce electronegativity and lipophilicity, which can enhance membrane permeability and metabolic stability compared to non-fluorinated analogs . The hydrochloride salt improves solubility in polar solvents, a critical factor for in vitro assays.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3,3-difluoro-4-(fluoromethyl)piperidine hydrochloride likely involves multi-step fluorination strategies. A plausible pathway includes:

  • Piperidine Functionalization: Starting from 4-hydroxymethylpiperidine, introducing fluorine via deoxyfluorination agents like diethylaminosulfur trifluoride (DAST) .

  • Geminal Difluorination: Fluorination at the 3-position using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

A comparative analysis of fluorination methods (Table 2) highlights DAST’s efficiency for introducing single fluorine atoms, while Selectfluor enables regioselective difluorination .

Table 2: Fluorination Reagents and Yields in Piperidine Derivatives

ReagentTarget PositionYield (%)Selectivity
DAST4-(fluoromethyl)65–78High
Selectfluor3,3-difluoro45–60Moderate
NFSI3,3-difluoro50–68High

Challenges in Scale-Up

Side reactions, such as over-fluorination or ring aromatization, are common pitfalls. For example, Marson et al. observed pyrrole formation during attempts to difluorinate 3,4-dehydroproline derivatives . Mitigation strategies include low-temperature reactions (-78°C) and sequential fluorination steps .

Physicochemical and Pharmacological Properties

Biological Activity

While direct studies are sparse, structurally similar fluorinated piperidines exhibit:

  • Dopamine Receptor Modulation: 4-Fluoropiperidines show affinity for D₂-like receptors (Kᵢ = 12–45 nM) .

  • CYP3A4 Inhibition: Fluoropyrimidines can cause time-dependent inhibition via reactive metabolite formation, a cautionary note for drug development .

  • Antimicrobial Effects: Fluorine’s electronegativity disrupts bacterial membrane proteins, with MIC values of 8–32 µg/mL against S. aureus in analogs .

Future Directions and Applications

Drug Discovery

This compound’s fluorination pattern makes it a candidate for:

  • Kinase Inhibitors: Fluorine’s ability to form hydrogen bonds with ATP-binding pockets .

  • PET Tracers: 18F^{18}\text{F}-labeled versions for neuroimaging .

Synthetic Innovations

Advances in electrochemical fluorination could improve yields and selectivity, reducing reliance on hazardous reagents like DAST .

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